![molecular formula C11H15ClN2O B1523332 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine CAS No. 1242241-03-7](/img/structure/B1523332.png)
2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine
Descripción general
Descripción
The compound “2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine” are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine” would likely involve a pyridine ring with a chlorine atom at the 2 position and a pyrrolidin-1-yl ethoxy group at the 6 position .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Synthesis of 5-methoxylated 3-pyrrolin-2-ones : The compound is utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds. This application demonstrates the role of chlorinated pyrrolidin-2-ones in rearrangement reactions, leading to products with potential uses in various chemical industries (Ghelfi et al., 2003).
Coordination Chemistry : Derivatives of this compound are explored for their coordination chemistry, offering insights into the synthesis of compounds that can form luminescent lanthanide complexes for biological sensing, as well as iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These findings highlight the versatility of pyridine derivatives in creating novel materials with specific optical and electronic properties (Halcrow, 2005).
Antibacterial Agents : Certain derivatives synthesized from this compound have been evaluated as antibacterial agents, showcasing its utility in developing new therapeutic agents. This highlights its potential in medicinal chemistry for creating compounds with specific biological activities (Abdel-Mohsen & Geies, 2009).
Catalysis and Organic Reactions : Complexes derived from pyrrolidine-based ligands, including those synthesized from this compound, have been used as catalysts in organic reactions, indicating its utility in enhancing reaction efficiencies and developing new synthetic methodologies. This application is crucial for the field of catalysis, where the development of efficient and selective catalysts is a key goal (Singh et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-4-3-5-11(13-10)15-9-8-14-6-1-2-7-14/h3-5H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXWMMQQVHYIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



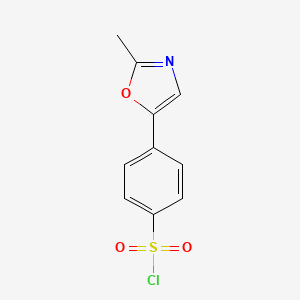
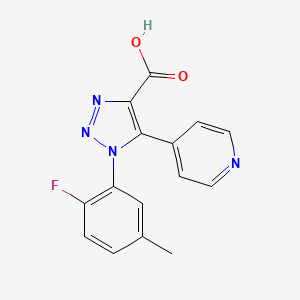
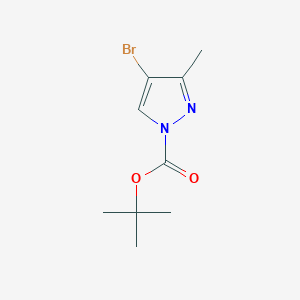
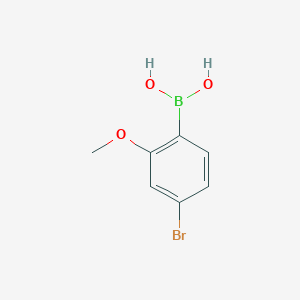
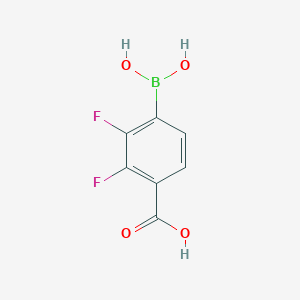
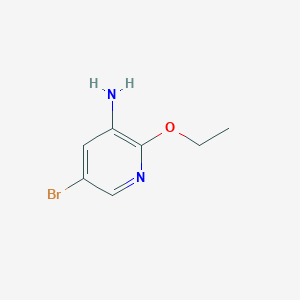
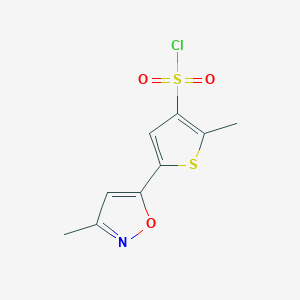
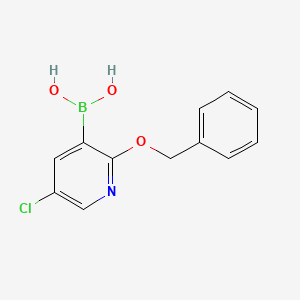
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)
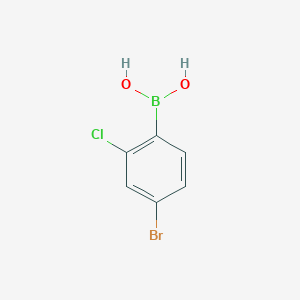
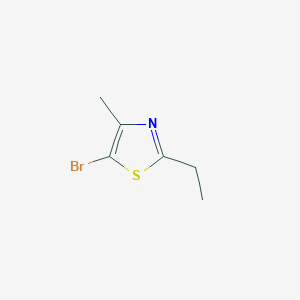
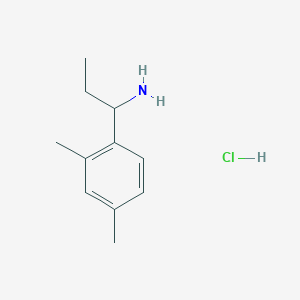
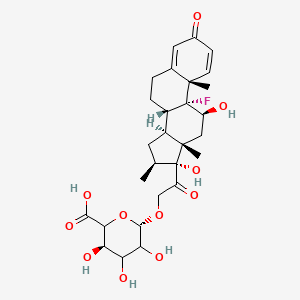
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)